![molecular formula C15H18O3 B6324278 cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95% CAS No. 733740-24-4](/img/structure/B6324278.png)
cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%
Description
“Cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with a molecular weight of 246.31 . It is stored at a temperature of 28°C .
Molecular Structure Analysis
The IUPAC name for this compound is (1S,3R)-3- (2-oxo-2- (p-tolyl)ethyl)cyclopentane-1-carboxylic acid . The InChI code is 1S/C15H18O3/c1-10-2-5-12 (6-3-10)14 (16)9-11-4-7-13 (8-11)15 (17)18/h2-3,5-6,11,13H,4,7-9H2,1H3, (H,17,18)/t11-,13+/m1/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.31 . It is stored at a temperature of 28°C .Scientific Research Applications
Jasmonate Compounds and Cancer Research
Jasmonate compounds, structurally related to cyclopentanone derivatives, have been investigated for their potential in cancer treatment. These compounds demonstrate anti-tumor activity by altering cellular ATP levels, inducing apoptosis through reactive oxygen species, and showing a synergistic effect with known drugs like cisplatin and doxorubicin. This indicates the potential of structurally similar compounds, including cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, in neoplastic disease research and therapy (Jarocka-Karpowicz & Markowska, 2021).
Muconic Acid Isomers in Bio-based Economy
Muconic acid isomers, through biotechnological pathways, have shown promise as precursors for bio-based plastics and specialty polymers. Research into the production and valorization of muconic acid suggests the potential of carboxylic acid derivatives, like the compound , in contributing to sustainable material science and chemical production (Khalil et al., 2020).
Catalytic Oxidation and Chemical Synthesis
Studies on the selective catalytic oxidation of cyclohexene to produce industrially relevant intermediates highlight the importance of understanding and controlling oxidation reactions of cyclic compounds. This research area could be relevant for the oxidation and functionalization of "cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid" in synthetic chemistry, offering pathways to novel materials or intermediates for further chemical synthesis (Cao et al., 2018).
Conjugated Linoleic Acid and Health
Research on conjugated linoleic acid (CLA) and its isomers has explored their roles in reducing body fat and modulating immune responses, with potential implications for dietary supplements and functional foods. This indicates the broader relevance of investigating specific carboxylic acid derivatives for their bioactive properties and health benefits, suggesting possible areas of application for cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid in nutrition and health science (Kim et al., 2016).
properties
IUPAC Name |
(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-4-2-3-5-13(10)14(16)9-11-6-7-12(8-11)15(17)18/h2-5,11-12H,6-9H2,1H3,(H,17,18)/t11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITDSPRZKAIGJU-NEPJUHHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2CCC(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149943 | |
Record name | rel-(1R,3S)-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
CAS RN |
733740-24-4 | |
Record name | rel-(1R,3S)-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3S)-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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